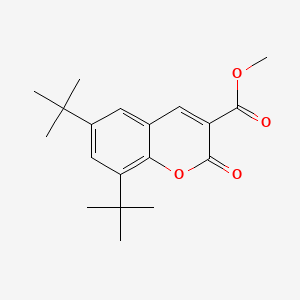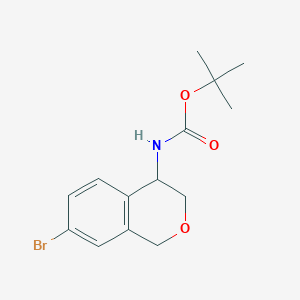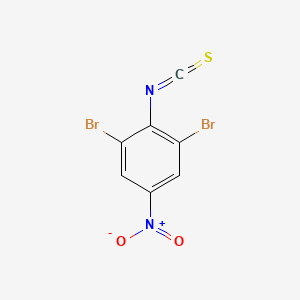
2,6-Dibromo-4-nitrophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2N2O2S It is characterized by the presence of bromine, nitro, and isothiocyanate functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-nitrophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-nitroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,6-Dibromo-4-nitroaniline+Thiophosgene→2,6-Dibromo-4-nitrophenyl Isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.
Reduction: Reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2,6-Dibromo-4-nitrophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-nitrophenyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.
2,6-Dibromo-4-nitroaniline: Precursor to 2,6-Dibromo-4-nitrophenyl Isothiocyanate, contains an amino group instead of an isothiocyanate group.
4-Nitrophenyl Isothiocyanate: Contains a nitro group and an isothiocyanate group but lacks the bromine atoms.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups along with the isothiocyanate group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H2Br2N2O2S |
|---|---|
Poids moléculaire |
337.98 g/mol |
Nom IUPAC |
1,3-dibromo-2-isothiocyanato-5-nitrobenzene |
InChI |
InChI=1S/C7H2Br2N2O2S/c8-5-1-4(11(12)13)2-6(9)7(5)10-3-14/h1-2H |
Clé InChI |
YQMJVFBQARCGGM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N=C=S)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



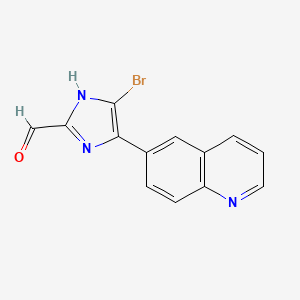
![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)


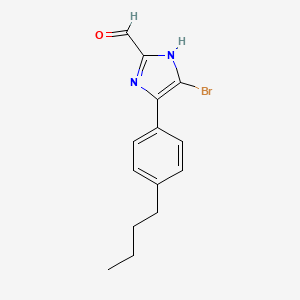
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)

